

Application Note: Regioselective Functionalization of 4-Chloro-5-iodo-2,6-dimethylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-iodo-2,6-dimethylpyrimidine

CAS No.: 83410-16-6

Cat. No.: B1597617

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Mechanistic Grounding & Reactivity Profile

Successful manipulation of this scaffold relies on exploiting the electronic and bond-energy differences between the C-4 and C-5 positions.

The Reactivity Hierarchy

Position	Substituent	Electronic Character	Primary Reactivity Mode	Bond Energy (Approx)
C-5	Iodine	Soft Electrophile	Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Negishi)	C-I: ~228 kJ/mol
C-4	Chlorine	Hard Electrophile	Nucleophilic Aromatic Substitution ()	C-Cl: ~346 kJ/mol

- C-5 (Iodo): The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bond. [1] In Palladium-catalyzed reactions, oxidative addition occurs preferentially at the C-I bond. The C-5 position is not sufficiently electron-deficient to undergo oxidative addition under mild conditions because it is not ortho or para to a ring nitrogen (it is meta-like).
- C-4 (Chloro): This position is highly activated for nucleophilic attack. It is situated para to N-1 and ortho to N-3, making it electronically analogous to an acid chloride or 4-chloropyridine. While it can participate in Pd-coupling, it is significantly slower to react than the C-5 iodide.

Steric Considerations (The "2,6-Dimethyl" Effect)

The methyl groups at C-2 and C-6 introduce steric bulk.

- The C-6 Methyl is ortho to the C-5 Iodide. This steric hindrance can slow down oxidative addition or transmetalation during Suzuki coupling. High-activity catalysts (e.g., Pd-SPhos or Pd-XPhos) are often superior to Pd(PPh₃)₄.

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for this specific substrate to ensure quantitative conversion.

Strategic Pathways: The "Orthogonal" Workflow

Researchers can choose the order of reactions to synthesize distinct libraries.

Route A: C-5 Functionalization First (Pd-Catalysis)

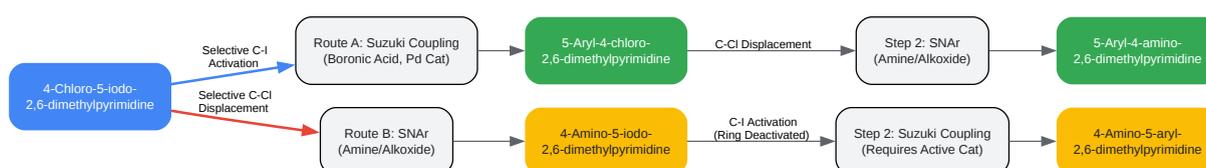
- Target: 5-Aryl-4-chloropyrimidines.[2]
- Logic: The C-I bond reacts exclusively with Pd(0). The C-Cl bond remains intact, serving as a handle for subsequent cross-coupling or a second cross-coupling.
- Risk: If the C-5 substituent is bulky, it may hinder the subsequent attack at C-4.

Route B: C-4 Functionalization First ()

- Target: 4-Amino-5-iodopyrimidines or 4-Alkoxy-5-iodopyrimidines.

- Logic: Nucleophiles attack C-4 exclusively. The C-I bond is stable to standard basic/nucleophilic conditions.
- Risk: Installing an electron-donating group (like an amine) at C-4 increases electron density in the ring, potentially deactivating the C-5 position for subsequent Pd-catalyzed oxidative addition.

Visualization of Reaction Logic



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Caption: Orthogonal reaction pathways. Route A prioritizes C-5 modification; Route B prioritizes C-4 modification.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-5

Objective: Coupling an aryl boronic acid to the C-5 position while preserving the C-4 Chlorine.

Materials:

- **4-Chloro-5-iodo-2,6-dimethylpyrimidine** (1.0 equiv)
- Aryl Boronic Acid (1.1 equiv)^[2]
- Catalyst: Pd(dppf)Cl

·DCM (3-5 mol%) or Pd(PPh

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(5 mol%).

◦ Note: Pd(dppf)Cl

is often preferred for sterically hindered substrates over Pd(PPh

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• Base: Na

CO

(2.0 M aqueous solution, 3.0 equiv).

• Solvent: 1,4-Dioxane (degassed).

Procedure:

• Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrimidine substrate, aryl boronic acid, and Palladium catalyst.

• Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

• Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous Na

CO

solution.

• Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

◦ Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting iodide. The C-Cl bond is stable at this temperature for this duration.

◦ Caution: Do not exceed 100 °C or use stronger bases (like Cs

CO

in DMF) if you wish to strictly avoid C-4 side reactions, although C-4 coupling usually requires >120 °C.

- Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3). Wash combined organics with brine, dry over Na

SO

, and concentrate.

- Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Troubleshooting:

- Low Conversion:[3] If the C-6 methyl group causes steric stalling, switch to Pd(OAc)
+ S-Phos (1:2 ratio) and use K

PO

as the base in Toluene/Water.

Protocol 2: Regioselective Displacement at C-4

Objective: Displacement of the C-4 Chlorine with a primary or secondary amine.

Materials:

- **4-Chloro-5-iodo-2,6-dimethylpyrimidine** (1.0 equiv)
- Amine Nucleophile (1.2 – 1.5 equiv)
- Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).
- Solvent: DMF (Dimethylformamide) or n-Butanol.

Procedure:

- Setup: Dissolve the pyrimidine substrate in DMF (0.2 M concentration).

- Addition: Add DIPEA and the amine nucleophile.
- Reaction:
 - Reactive Amines (e.g., Morpholine, Pyrrolidine): Stir at Room Temperature for 2–6 hours.
 - Less Reactive Amines (e.g., Anilines): Heat to 60–80 °C.
- Monitoring: The reaction is typically clean. The C-I bond will remain intact.
- Workup: Pour the reaction mixture into ice water.
 - Solid Product: If a precipitate forms, filter and wash with water.
 - Oil Product: Extract with EtOAc, wash with LiCl solution (to remove DMF), dry, and concentrate.

Protocol 3: Sonogashira Coupling at C-5

Objective: Installation of an alkyne at C-5.

Materials:

- **4-Chloro-5-iodo-2,6-dimethylpyrimidine** (1.0 equiv)
- Terminal Alkyne (1.2 equiv)
- Catalyst: Pd(PPh₃)₄Cl₂ (5 mol%).
- Co-Catalyst: CuI (2-3 mol%).
- Base/Solvent: Et

N (Triethylamine) or Et

N/THF mixture.

Procedure:

- Setup: Combine pyrimidine, Pd catalyst, and CuI in a dry vial under Argon.
- Solvent: Add degassed THF and Et
N.
- Addition: Add the terminal alkyne slowly.
- Reaction: Stir at Room Temperature.
 - Note: The C-I bond is highly reactive in Sonogashira conditions. Heating is rarely required and may promote degradation or C-Cl reactivity.
- Workup: Filter through a pad of Celite to remove metal salts. Concentrate and purify.

Analytical Data Summary

When characterizing products derived from **4-Chloro-5-iodo-2,6-dimethylpyrimidine**, use the following shifts as diagnostic markers:

Feature	H NMR (CDCl ₃)	C NMR (ppm)	Diagnostic Note
2-Me	2.6 – 2.7 (s, 3H)	~25 ppm	Shift remains relatively constant.
6-Me	2.5 – 2.6 (s, 3H)	~29 ppm	Slightly shielded compared to 2-Me.
C-5 (I)	N/A	~100 ppm	High field shift due to Iodine's heavy atom effect.
C-5 (Aryl)	N/A	125–135 ppm	Significant downfield shift upon Suzuki coupling.
C-4 (Cl)	N/A	~160 ppm	Typical for chloro-pyrimidines.

References

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